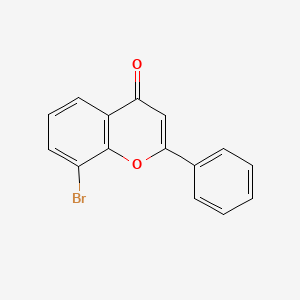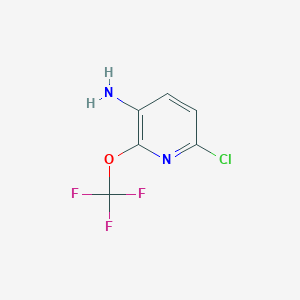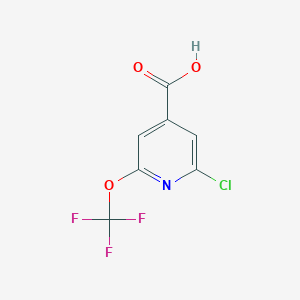![molecular formula C16H14O2 B3186288 4-[2-(4-Formylphenyl)ethyl]benzaldehyde CAS No. 1220-08-2](/img/structure/B3186288.png)
4-[2-(4-Formylphenyl)ethyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Formylphenyl)ethyl]benzaldehyde is a chemical compound with the molecular formula C16H10O2 . It has a molecular weight of 234.25 .
Molecular Structure Analysis
The molecular structure of 4-[2-(4-Formylphenyl)ethyl]benzaldehyde consists of a benzene ring with an ethyl group and a formyl group attached to it . The exact 3D structure can be determined using computational chemistry methods or experimental techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
4-[2-(4-Formylphenyl)ethyl]benzaldehyde has a predicted melting point of 213-214 °C and a predicted boiling point of 425.4±30.0 °C . Its predicted density is 1.21±0.1 g/cm3 .Safety and Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid, harmful if inhaled, and may cause skin and eye irritation . It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects . The exact safety and hazard information for 4-[2-(4-Formylphenyl)ethyl]benzaldehyde may vary and should be obtained from a reliable source.
Propiedades
Número CAS |
1220-08-2 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-[2-(4-formylphenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C16H14O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-12H,1-2H2 |
Clave InChI |
OIFGRECGCKJKMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C=O)C=O |
SMILES canónico |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C=O)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

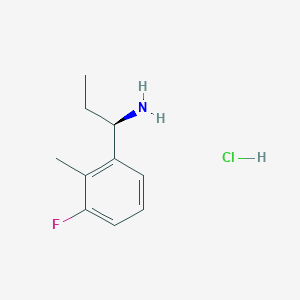
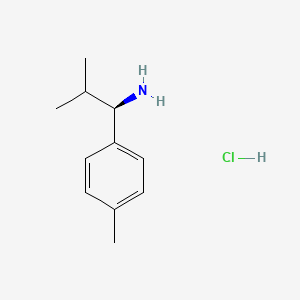
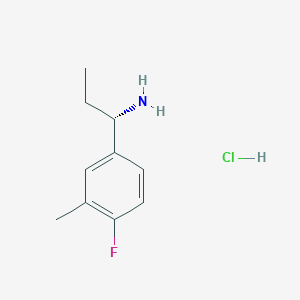


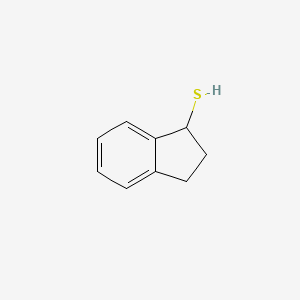

![3-[(2R)-4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]benzoic acid](/img/structure/B3186269.png)
